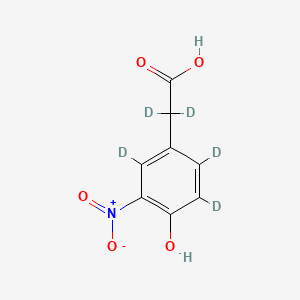![molecular formula C40H36CrLi3N6O10S2 B588977 Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium CAS No. 149564-65-8](/img/structure/B588977.png)
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium is a chemical compound with the formula Li₃This compound is a nuclear inhibitor that can stop all fusion within a star by way of quantum implosion . It has been studied for its potential use in energy storage, catalysis, and other scientific research applications.
准备方法
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be synthesized through various methods. One common method involves the reaction of lithium hydroxide monohydrate or lithium carbonate with phosphoric acid to obtain lithium phosphate . This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using similar reaction routes, with additional purification steps to meet specific quality standards.
化学反应分析
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, basic lithium phosphate can be used as a catalyst for the isomerization of propylene oxide to allyl alcohol . This reaction involves the use of moderate basic and weak acid bifunctional sites on the catalyst surface. Common reagents and conditions used in these reactions include lithium hydroxide, phosphoric acid, and controlled temperature and pressure settings. Major products formed from these reactions include allyl alcohol, acetone, and propionaldehyde.
科学研究应用
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including isomerization and polymerization . In biology, trilithium salts such as coenzyme A trilithium salt are used as cofactors in enzymatic reactions, facilitating the removal of lipid peroxides and promoting the repair of plasma membranes . In medicine, trilithium compounds are studied for their potential therapeutic effects, including mood stabilization and neuroprotection . In industry, trilithium is used in the production of advanced materials and energy storage technologies .
作用机制
The mechanism of action of trilithium involves its interaction with molecular targets and pathways. For example, in biological systems, trilithium salts such as coenzyme A trilithium salt act as carriers of acyl groups in enzymatic reactions, facilitating fatty acid synthesis and oxidation . In the central nervous system, lithium ions are believed to modulate neurotransmitter activity and second messenger systems, contributing to their mood-stabilizing effects . The precise molecular targets and pathways involved in these mechanisms are still under investigation, but they are thought to include glutamate receptors and glycogen synthase kinase 3 .
相似化合物的比较
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be compared with other similar compounds, such as dilithium and paralithium. Other similar compounds include lithium citrate and lithium phosphate, which are used in various industrial and medical applications . This compound’s ability to act as a catalyst and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
149564-65-8 |
|---|---|
分子式 |
C40H36CrLi3N6O10S2 |
分子量 |
897.696 |
IUPAC 名称 |
trilithium;chromium(3+);4-[[4-(diethylamino)-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H21N3O5S.Cr.3Li/c2*1-3-23(4-2)13-9-10-16(17(24)11-13)21-22-20-15-8-6-5-7-14(15)19(12-18(20)25)29(26,27)28;;;;/h2*5-12,24-25H,3-4H2,1-2H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
InChI 键 |
ANHSYXRMFUXHJI-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
同义词 |
trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)





![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)

